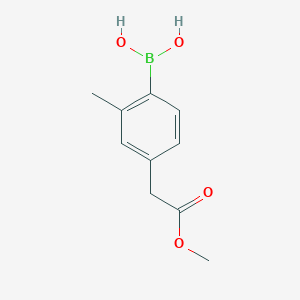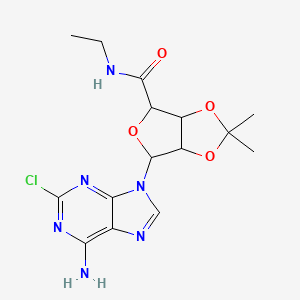
2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction .
Méthodes De Préparation
The synthesis of 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves multiple steps. The starting material, adenosine, undergoes protection of the hydroxyl groups at the 2’ and 3’ positions with isopropylidene. This is followed by chlorination at the 2 position and subsequent introduction of the N-ethylcarboxamide group at the 5’ position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used to study adenosine receptor function and signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as cardiovascular function, immune response, and neural activity.
Mécanisme D'action
As an adenosine receptor agonist, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide binds to adenosine receptors, mimicking the action of endogenous adenosine. This binding activates the receptors, leading to various downstream effects depending on the receptor subtype and tissue context. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating processes such as neurotransmission, vasodilation, and immune modulation .
Comparaison Avec Des Composés Similaires
Similar compounds include other adenosine receptor agonists such as 2-Chloroadenosine and N6-Cyclopentyladenosine. Compared to these compounds, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has unique structural features, such as the isopropylidene protection and the N-ethylcarboxamide group, which confer distinct pharmacological properties and receptor selectivity .
Propriétés
Formule moléculaire |
C15H19ClN6O4 |
|---|---|
Poids moléculaire |
382.80 g/mol |
Nom IUPAC |
4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21) |
Clé InChI |
CHPHKXXDQSHQKC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


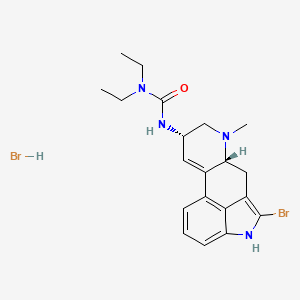
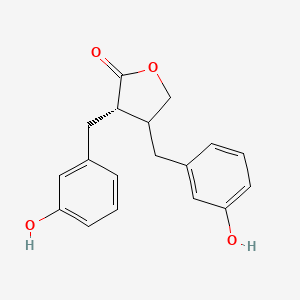
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)

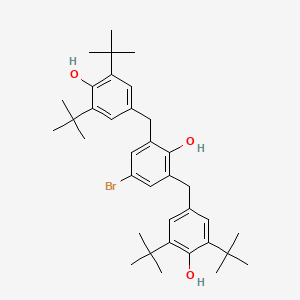
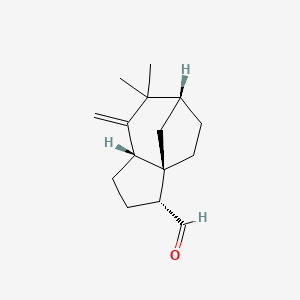


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
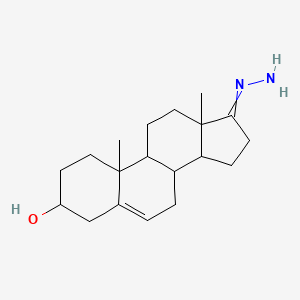
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
